Evidence Item 1: Species-Specific PPARα Agonism and Potency Divergence in Nuclear Hormone Receptor Assays
The derivative incorporating the 1-cycloheptyl-3-(2,4-difluorophenyl)urea core demonstrates a stark, quantifiable divergence in potency between murine and human PPARα receptors. This is a critical differentiator for translational pharmacology studies. The compound exhibits an EC50 of 120 nM at the murine PPARα-Gal4 chimeric receptor, but a significantly weaker EC50 of 1,400 nM at the human PPARα receptor in identical CV-1 transfected cell assays [1]. This >11-fold species difference (murine-favoring) must be considered when interpreting in vivo murine efficacy models, as activity observed in mouse models may not linearly translate to human target engagement.
| Evidence Dimension | PPARα Agonist Potency (EC50) |
|---|---|
| Target Compound Data | 120 nM (murine PPARα); 1,400 nM (human PPARα) |
| Comparator Or Baseline | Murine PPARα vs. Human PPARα (intra-compound comparison) |
| Quantified Difference | 11.7-fold difference (murine > human potency) |
| Conditions | Transfected CV-1 cells; Gal4 chimeric receptor assay (BindingDB/ChEMBL curated data) |
Why This Matters
This data point is essential for correctly designing translational studies: murine efficacy may overestimate human pharmacodynamic effects, necessitating careful dose extrapolation and alternative model selection.
- [1] BindingDB Entry BDBM50081222. Affinity data for 2-(4-{2-[1-Cycloheptyl-3-(2,4-difluoro-phenyl)-ureido]-ethyl}-phenoxy)-2-methyl-propionic acid (CHEMBL124079). View Source
